molecular formula C15H22O2 B7909042 2,6-Di-tert-butyl-4-hydroxybenzaldehyde

2,6-Di-tert-butyl-4-hydroxybenzaldehyde

Cat. No. B7909042
M. Wt: 234.33 g/mol
InChI Key: FVZKXCAURJYJGJ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Di-tert-butyl-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di-tert-butyl-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Application in Drug Development : Inagaki, Matsumoto, and Tsuri (2003) developed a short synthesis method for tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, which is an important step in the synthesis of a major metabolite of the antiarthritic drug candidate S-2474 (Inagaki, Matsumoto, & Tsuri, 2003).

  • Organophosphorus Derivative Synthesis : Prishchenko and colleagues (2008) have described methods for synthesizing mono-, di-, and triphosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol, starting from 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and discussed some properties of these compounds (Prishchenko et al., 2008).

  • Environmental Monitoring and Analysis : Zhang et al. (2018) developed an analytical method for determining 2,6-di-tert-butyl-hydroxytoluene (BHT) and its transformation products, including 3,5-di-tert-butyl-4-hydroxybenzaldehyde, in indoor dust and sediment samples (Zhang et al., 2018).

  • Chemical Structure and Molecular Docking Studies : Mary and James (2020) conducted quantum chemical studies on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, providing insights into its molecular structure and potential for antiviral activity against various influenza viruses (Mary & James, 2020).

  • Electrochemical Properties and Radical Stability : Khubaeva and Zakaeva (2012) synthesized 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-arylbenzimidazoles starting from 2,6-di-tert-butyl-4-hydroxybenzaldehyde and studied their electrochemical reduction and oxidation properties (Khubaeva & Zakaeva, 2012).

  • Applications in Synthetic Chemistry : Several studies have focused on the synthesis and characterization of various chemical compounds and complexes derived from or involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde, demonstrating its versatility and importance in synthetic chemistry. Examples include work by Sutradhar et al. (2016), Back et al. (2012), and others (Sutradhar et al., 2016), (Back et al., 2012).

properties

IUPAC Name

2,6-ditert-butyl-4-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)12-7-10(17)8-13(11(12)9-16)15(4,5)6/h7-9,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZKXCAURJYJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1C=O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-t-butyl-4-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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